

Application Notes and Protocols for WIN 64338

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Compound of Interest

Compound Name: Win 47338

CAS No.: 80047-24-1

Cat. No.: B130312

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A Non-Peptide Bradykinin B2 Receptor Antagonist

Note to the Reader: The request specified "**Win 47338**." However, extensive database searches indicate that this is likely a typographical error, as "Win 64338" is a well-documented non-peptide antagonist of the bradykinin B2 receptor. This document pertains to WIN 64338. No specific Safety Data Sheet (SDS) for WIN 64338 was found in the public domain. The safety and handling procedures outlined below are based on general best practices for handling potent, biologically active small molecule compounds and should be supplemented by a compound-specific risk assessment by the user's institution.

Safety and Handling Procedures

1.1 General Laboratory Safety

Standard laboratory practices should be followed when handling WIN 64338. This includes working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE).

1.2 Personal Protective Equipment (PPE)

- **Eye Protection:** Chemical safety goggles or a face shield should be worn to prevent eye contact.
- **Hand Protection:** Chemical-resistant gloves (e.g., nitrile) are required.
- **Body Protection:** A laboratory coat is mandatory.
- **Respiratory Protection:** For operations that may generate dust or aerosols, a properly fitted respirator is recommended.

1.3 Handling and Storage

- **Handling:** Avoid inhalation of dust and direct contact with skin and eyes. Weighing and preparing solutions should be performed in a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

1.4 First Aid Measures

- **If Inhaled:** Move the person to fresh air. If breathing is difficult, seek medical attention.
- **In Case of Skin Contact:** Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
- **In Case of Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
- **If Swallowed:** Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

1.5 Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Chemical and Physical Properties

The following table summarizes the key properties of WIN 64338.

Property	Value
IUPAC Name	tributyl-[[4-[[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium; chloride
Molecular Formula	C ₄₅ H ₆₈ ClN ₄ OP
Molecular Weight	747.5 g/mol
Biological Activity	Potent, selective, non-peptide competitive antagonist of the bradykinin B2 receptor.[1][2][3]
Form	Solid
Solubility	Information on solubility in common laboratory solvents is not readily available in the public domain. It is recommended to perform small-scale solubility tests.

Application Notes

WIN 64338 is a valuable research tool for investigating the physiological and pathological roles of the bradykinin B2 receptor.[1][2][3] As a selective antagonist, it can be used to block the effects of bradykinin and other B2 receptor agonists in a variety of experimental systems.

3.1 Mechanism of Action

WIN 64338 acts as a competitive antagonist at the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[1][2][3] The B2 receptor is primarily coupled to Gαq and Gαi proteins.[4][5][6] Activation of the B2 receptor by its endogenous ligand, bradykinin, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4][7] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction, vasodilation, and pain signaling.[4][8] WIN 64338 blocks these downstream effects by preventing bradykinin from binding to the B2 receptor.

3.2 Experimental Applications

- In Vitro Assays:
 - Competitive Radioligand Binding Assays: To determine the binding affinity of other compounds for the B2 receptor. WIN 64338 can be used as a competitor against a radiolabeled B2 receptor agonist (e.g., [³H]-bradykinin).[1][2][3]
 - Functional Assays: To study the downstream signaling of the B2 receptor. Examples include measuring bradykinin-stimulated calcium mobilization, inositol phosphate formation, or mitogen-activated protein kinase (MAPK) activation.[1][2][7][9]
 - Tissue Bath Experiments: To investigate the effect of B2 receptor blockade on smooth muscle contraction in isolated tissues such as guinea pig ileum or trachea.[1][2][10]
- In Vivo Studies:
 - Models of Inflammation and Pain: To explore the role of the B2 receptor in inflammatory responses and nociception.[11][12]
 - Cardiovascular Research: To investigate the involvement of the B2 receptor in blood pressure regulation and other cardiovascular functions.
 - Neurological Studies: To examine the role of the B2 receptor in the central and peripheral nervous systems.[13]

Experimental Protocols

4.1 Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the bradykinin B2 receptor using WIN 64338 as a reference competitor.

Materials:

- Cell membranes prepared from a cell line expressing the human bradykinin B2 receptor (e.g., IMR-90 cells).[1][2]

- [³H]-Bradykinin (radioligand).
- WIN 64338 (reference competitor).
- Test compound.
- Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

Procedure:

- Prepare serial dilutions of WIN 64338 and the test compound in Binding Buffer.
- In a 96-well plate, add in the following order:
 - Binding Buffer
 - Cell membranes
 - WIN 64338 or test compound at various concentrations.
 - [³H]-Bradykinin at a final concentration equal to its K_d.
- For total binding, add Binding Buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled bradykinin.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold Wash Buffer.

- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

4.2 Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a method to measure the antagonistic effect of WIN 64338 on bradykinin-induced intracellular calcium mobilization.

Materials:

- A cell line endogenously or recombinantly expressing the bradykinin B2 receptor (e.g., IMR-90 cells).^{[1][2]}
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- WIN 64338.
- Bradykinin.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- A fluorescence plate reader capable of kinetic reading.

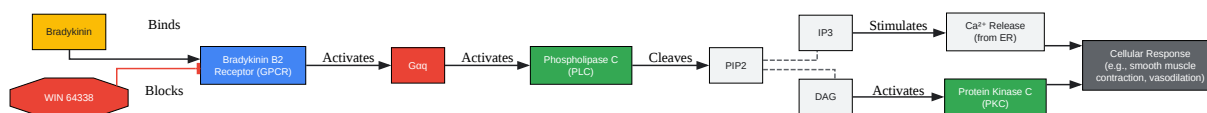
Procedure:

- Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
- Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

- Wash the cells with Assay Buffer to remove excess dye.
- Pre-incubate the cells with various concentrations of WIN 64338 or vehicle for 15-30 minutes at 37°C.
- Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
- Add bradykinin at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.
- Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
- Analyze the data by calculating the peak fluorescence response for each well.
- Plot the percentage of inhibition of the bradykinin response against the logarithm of the WIN 64338 concentration to determine the IC₅₀.

Visualizations

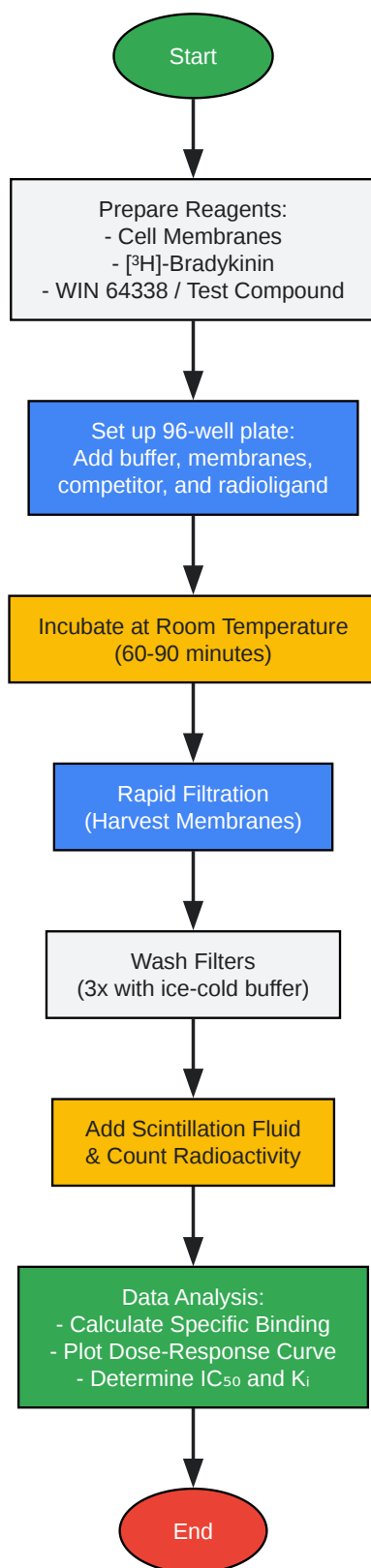
5.1 Signaling Pathway of the Bradykinin B2 Receptor



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Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the inhibitory action of WIN 64338.

5.2 Experimental Workflow for In Vitro Competitive Radioligand Binding Assay



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